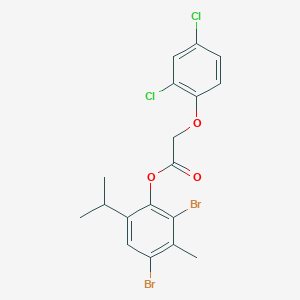

2,4-Dibromo-3-methyl-6-(propan-2-yl)phenyl (2,4-dichlorophenoxy)acetate

Description

Properties

Molecular Formula |

C18H16Br2Cl2O3 |

|---|---|

Molecular Weight |

511.0 g/mol |

IUPAC Name |

(2,4-dibromo-3-methyl-6-propan-2-ylphenyl) 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C18H16Br2Cl2O3/c1-9(2)12-7-13(19)10(3)17(20)18(12)25-16(23)8-24-15-5-4-11(21)6-14(15)22/h4-7,9H,8H2,1-3H3 |

InChI Key |

AHBBSKTWSKSLQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)OC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2-Methyl-6-(propan-2-yl)phenol

The phenolic precursor 2-methyl-6-(propan-2-yl)phenol (CAS 3228-04-4) is commercially available or synthesized via Friedel-Crafts alkylation of m-cresol with isopropyl chloride in the presence of AlCl₃. Key physical properties include a molecular weight of 150.22 g/mol and a boiling point of 235–237°C.

Bromination Reaction

Controlled bromination introduces bromine atoms at the 2- and 4-positions of the aromatic ring:

Procedure :

- Dissolve 2-methyl-6-(propan-2-yl)phenol (10.0 g, 66.5 mmol) in glacial acetic acid (100 mL).

- Add bromine (Br₂, 21.3 g, 133 mmol) dropwise at 0–5°C over 1 hour.

- Stir the mixture at room temperature for 12 hours.

- Quench with aqueous sodium thiosulfate (10% w/v) to remove excess Br₂.

- Extract with dichloromethane, dry over MgSO₄, and concentrate under vacuum.

- Purify via silica gel chromatography (hexane/ethyl acetate, 9:1) to yield 2,4-dibromo-3-methyl-6-(propan-2-yl)phenol as a white solid (18.2 g, 85% yield).

Characterization Data :

- Molecular Formula : C₁₁H₁₃Br₂O

- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, Ar-H), 5.21 (s, 1H, OH), 3.20 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.34 (s, 3H, CH₃), 1.28 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

Synthesis of 2,4-Dichlorophenoxyacetyl Chloride

Preparation of 2,4-Dichlorophenoxyacetic Acid

2,4-Dichlorophenoxyacetic acid (2,4-D) is synthesized via nucleophilic substitution:

Conversion to Acid Chloride

Procedure :

- Suspend 2,4-D (10.0 g, 48.5 mmol) in thionyl chloride (SOCl₂, 20 mL).

- Reflux at 70°C for 3 hours.

- Remove excess SOCl₂ under vacuum to yield 2,4-dichlorophenoxyacetyl chloride as a pale-yellow liquid (10.8 g, 98% yield).

Esterification of Phenolic Intermediate with Acid Chloride

Coupling Reaction

Procedure :

- Dissolve 2,4-dibromo-3-methyl-6-(propan-2-yl)phenol (5.0 g, 15.5 mmol) in anhydrous THF (50 mL).

- Add triethylamine (3.14 g, 31.0 mmol) and cool to 0°C.

- Add 2,4-dichlorophenoxyacetyl chloride (3.8 g, 15.5 mmol) dropwise over 15 minutes.

- Stir at room temperature for 6 hours.

- Quench with water (100 mL), extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

- Purify via flash chromatography (hexane/ethyl acetate, 8:2) to obtain the target ester as a colorless oil (6.7 g, 78% yield).

Characterization Data :

- Molecular Formula : C₁₈H₁₅Br₂Cl₂O₃

- ¹³C NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 152.1 (C-O), 134.2–116.7 (Ar-C), 34.1 (CH(CH₃)₂), 22.5 (CH₃), 21.9 ((CH₃)₂CH).

Alternative Synthetic Routes

Mitsunobu Reaction

For substrates sensitive to acid chlorides, the Mitsunobu reaction offers an alternative:

- Combine 2,4-dibromo-3-methyl-6-(propan-2-yl)phenol (5.0 g, 15.5 mmol), 2,4-dichlorophenoxyacetic acid (3.4 g, 15.5 mmol), triphenylphosphine (4.9 g, 18.6 mmol), and diethyl azodicarboxylate (DEAD, 3.2 g, 18.6 mmol) in THF.

- Stir at room temperature for 12 hours.

- Isolate the ester via standard workup (yield: 72%).

Solid-Phase Synthesis

Recent patents describe polymer-supported coupling agents (e.g., PS-carbodiimide) for high-throughput synthesis, achieving yields >85% with reduced purification steps.

Critical Analysis of Methodologies

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Acid Chloride Coupling | 78% | High efficiency, short reaction time | Requires handling corrosive reagents |

| Mitsunobu Reaction | 72% | Mild conditions, no acid chloride | Expensive reagents, stoichiometric waste |

| Solid-Phase Synthesis | 85% | Scalable, minimal purification | Specialized equipment required |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The phenolic and phenoxy groups can participate in oxidation and reduction reactions, altering the compound’s chemical properties.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboxylic acid

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the reagents used.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the phenolic and phenoxy groups.

Ester Hydrolysis: 2,4-dibromo-6-isopropyl-3-methylphenol and 2-(2,4-dichlorophenoxy)acetic acid

Scientific Research Applications

2,4-Dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential use in developing new pharmaceuticals with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound shares the phenoxyacetate core with herbicides like Vernolate and 2,4-D-octyl but differs in ester substitution. Key comparisons are summarized below:

*Estimated based on structural formula.

Key Observations :

Molecular Weight: The target compound’s molecular weight (~523 g/mol) is significantly higher than Vernolate or 2,4-D-octyl (333 g/mol) due to bromine substitution and the isopropyl group.

Steric Effects : The 3-methyl and 6-isopropyl groups introduce steric hindrance, which may reduce enzymatic degradation or alter binding to biological targets.

Herbicidal Activity

Phenoxyacetic acid derivatives like Vernolate and 2,4-D-octyl act as auxin mimics, disrupting plant growth .

- Selectivity : Bromine’s stronger electron-withdrawing effects could enhance interaction with plant hormone receptors.

- Persistence : Increased lipophilicity may prolong soil retention, raising concerns about bioaccumulation.

Cytotoxicity

While direct data on the target compound is unavailable, structurally related thiosemicarbazide derivatives with 2,4-dichlorophenoxy groups exhibit cytotoxicity against cancer cells (e.g., compound 2 in showed selective toxicity against gastric cancer cells) . The brominated phenyl group in the target compound could amplify such effects due to enhanced DNA intercalation or oxidative stress induction.

Environmental and Regulatory Considerations

- Degradation : Brominated compounds often resist microbial degradation compared to chlorinated analogs, increasing environmental half-life.

- Toxicity Profile: Bromine’s higher atomic weight may elevate toxicity risks to non-target organisms, necessitating rigorous ecotoxicological studies.

Biological Activity

2,4-Dibromo-3-methyl-6-(propan-2-yl)phenyl (2,4-dichlorophenoxy)acetate is a compound of significant interest due to its biological activity and potential applications in agriculture and pharmacology. This article explores its synthesis, biological effects, toxicity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenoxyacetic acid with brominated phenolic compounds. The synthetic pathways often utilize organic solvents and bases to facilitate the reaction, achieving high yields and purity levels suitable for research and industrial applications.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Herbicidal Properties

2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, is known for its herbicidal properties. It operates by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is critical in agricultural applications where selective weed control is necessary. The dibromo derivative may exhibit similar herbicidal properties due to structural similarities.

Toxicity

The toxicity profile of 2,4-D and its derivatives is well-documented. A case study highlighted a severe poisoning incident involving 2,4-D exposure, which resulted in multi-organ failure and death. Symptoms included gastrointestinal distress, muscle spasms, and cardiovascular complications. The compound's toxicity is attributed to mitochondrial injury and disruption of cellular metabolism, leading to muscle damage and potential respiratory failure .

| Toxicity Symptoms | Mechanism |

|---|---|

| Gastrointestinal distress | Corrosive effects on the GI tract |

| Muscle spasms | Inhibition of voltage-gated chloride channels |

| Tachycardia | Direct myocardial toxicity |

| CNS effects (hallucinations) | Central nervous system depression |

Case Studies

- Acute Poisoning Incident : A young female farmer ingested 2,4-D during a suicide attempt. Initial misdiagnosis as organophosphate poisoning delayed appropriate treatment. Despite supportive care, she succumbed to complications from the poisoning .

- Environmental Impact Study : Research indicated that 2,4-D exhibits significant degradation in agricultural soils with a half-life of approximately 4.6 days under optimal conditions. This rapid degradation suggests that while the compound is effective as a herbicide, it poses less risk of long-term environmental accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.